(E)-Hept-3-enyl acetate

Stereochemistry Stability Formulation

(E)-Hept-3-enyl acetate (CAS 1576-77-8), also known as trans-3-heptenyl acetate, is an unsaturated carboxylic acid ester with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol. It is characterized by an (E)-configured double bond between the third and fourth carbons of the heptyl chain.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 1576-77-8
Cat. No. B075153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Hept-3-enyl acetate
CAS1576-77-8
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCCCC=CCCOC(=O)C
InChIInChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h5-6H,3-4,7-8H2,1-2H3/b6-5+
InChIKeyAAYIYWGTGAUKQY-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in alcohol, fixed oils;  insoluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification Guide for (E)-Hept-3-enyl Acetate (CAS 1576-77-8)


(E)-Hept-3-enyl acetate (CAS 1576-77-8), also known as trans-3-heptenyl acetate, is an unsaturated carboxylic acid ester with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . It is characterized by an (E)-configured double bond between the third and fourth carbons of the heptyl chain [1]. This compound is primarily utilized as a flavoring and fragrance agent, imparting a pleasant fruity aroma and is recognized by FEMA (No. 3493) and JECFA (No. 135) as a safe food additive [2].

Why Generic Heptenyl Acetate Substitution Fails: Critical Differentiation of (E)-Hept-3-enyl Acetate


Substituting (E)-hept-3-enyl acetate with its (Z)-isomer or other heptenyl acetate analogs is not functionally equivalent due to significant differences in physicochemical stability, olfactory character, and regulatory status. The (E)-isomer exhibits greater thermodynamic stability, leading to a more consistent and robust scent profile in formulated products [1]. While the (Z)-isomer possesses a distinct green, tropical banana note , the (E)-isomer provides a cleaner, more generic fruity character that is often preferred for broad-spectrum fragrance applications [2]. Furthermore, only the (E)-isomer has a long-established safety record and specific regulatory approval (FEMA 3493, JECFA 135) for use in food and flavoring applications, which is not directly transferable to other isomers without separate evaluations [3].

Quantitative Procurement Evidence: (E)-Hept-3-enyl Acetate vs. Comparators


Stereochemical Stability: Thermodynamic Advantage of (E)-Hept-3-enyl Acetate

The (E)-isomer of hept-3-enyl acetate is thermodynamically more stable than its (Z)-counterpart. This is a class-level inference based on the general principle of alkene stereochemistry where trans (E) isomers are typically more stable than cis (Z) isomers due to reduced steric strain. This enhanced stability translates to a longer shelf-life and a more consistent scent profile in formulated products, which is a critical procurement parameter for fragrance and flavor houses seeking batch-to-batch reproducibility [1].

Stereochemistry Stability Formulation

Olfactory Profile Differentiation: (E)- vs. (Z)-Hept-3-enyl Acetate

The (E)- and (Z)-isomers of hept-3-enyl acetate present distinct olfactory profiles, making them non-interchangeable. The (Z)-isomer is characterized by a specific green, tropical banana, and passion fruit note with earthy undertones . In contrast, the (E)-isomer is generally described as having a cleaner, more generic fruity aroma, which is more versatile for creating a wider range of fruit blends in perfumery and flavoring [1]. This difference is crucial for perfumers and flavorists who require precise aromatic building blocks.

Flavor Chemistry Fragrance Olfactory Perception

Regulatory Clearance and Safety Profile: A Unique Market Position

(E)-Hept-3-enyl acetate holds a specific and well-documented regulatory status that is not automatically shared by its isomers. It is approved as a flavoring agent with a FEMA number of 3493 and a JECFA number of 135, with a safety evaluation concluding no safety concern at current intake levels [1]. This established safety record and regulatory clearance provide a significant advantage for procurement in the food and beverage industry, as it reduces the burden and cost of safety testing for new applications compared to a less-characterized isomer like (Z)-hept-3-enyl acetate.

Food Safety Regulatory Compliance Flavoring Agents

Physicochemical Property Differences: Predicted Boiling Point Comparison

Computational predictions indicate a difference in boiling point between the isomers. While the (E)-isomer is often cited with a boiling point of 55-57°C at 400 Pa (or 85-87°C at 15 Torr) , the (Z)-isomer has a predicted boiling point of 196.2±19.0°C at 760 mmHg . This significant difference in volatility has practical implications for the handling, storage, and application of these compounds, particularly in manufacturing processes requiring precise temperature control.

Analytical Chemistry Process Engineering Physical Properties

Commercial Purity Specification: A Verifiable Procurement Parameter

The commercially available (E)-hept-3-enyl acetate is consistently supplied with a high minimum purity specification, often ≥98% . In contrast, the (Z)-isomer is frequently supplied at a lower purity specification, typically around 95% (sum of isomers) . This 3% difference in purity can be critical for applications requiring precise formulation and minimal impurity interference, such as in analytical standards or high-end fragrance compositions.

Quality Control Procurement Specification

Optimal Procurement Scenarios for (E)-Hept-3-enyl Acetate Based on Differentiated Evidence


Food and Beverage Flavoring Formulations Requiring Regulatory Clearance

Procurement of (E)-hept-3-enyl acetate is the clear choice for any flavor formulation intended for human consumption, particularly in markets with stringent regulatory oversight. Its long-standing FEMA GRAS status (FEMA 3493) and JECFA approval (No. 135) provide a clear, pre-validated safety pathway, a benefit not conferred upon its (Z)-isomer [1]. This minimizes regulatory hurdles and accelerates time-to-market for new food and beverage products.

Stable Fragrance Bases for Cosmetic and Personal Care Products

For perfumers and cosmetic chemists formulating long-lasting fragrances for products like lotions, shampoos, and fine perfumes, the superior thermodynamic stability of the (E)-isomer is a key procurement driver [1]. This stability ensures that the intended fruity note remains consistent throughout the product's shelf life, preventing undesirable olfactory shifts that can occur with the less stable (Z)-isomer and maintaining the integrity of the fragrance creation [2].

High-Purity Analytical Standards and Reference Materials

In analytical chemistry and quality control laboratories requiring a certified reference standard, (E)-hept-3-enyl acetate is the preferred choice due to its commercially available high purity (≥98%) [1]. This higher purity, compared to the typically lower purity of the (Z)-isomer [2], ensures more accurate calibration curves and minimizes interference from isomeric impurities during GC-MS or HPLC analysis of complex fragrance or food matrices.

Generic Fruity Accord Development in Perfumery

When a perfumer requires a versatile, clean, and non-specific fruity building block for a broad fragrance family, (E)-hept-3-enyl acetate is the ingredient of choice. Its more generic fruity character, in contrast to the very specific green-banana note of the (Z)-isomer, makes it a more adaptable tool for creating a wide array of fruit accords—from apple and pear to berry blends—without imparting an overly distinctive tropical signature [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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